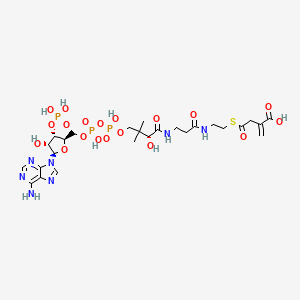

Itaconyl-CoA

描述

属性

分子式 |

C26H40N7O19P3S |

|---|---|

分子量 |

879.6 g/mol |

IUPAC 名称 |

4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methylidene-4-oxobutanoic acid |

InChI |

InChI=1S/C26H40N7O19P3S/c1-13(25(39)40)8-16(35)56-7-6-28-15(34)4-5-29-23(38)20(37)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(36)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-12,14,18-20,24,36-37H,1,4-10H2,2-3H3,(H,28,34)(H,29,38)(H,39,40)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t14-,18-,19-,20+,24-/m1/s1 |

InChI 键 |

NFVGYLGSSJPRKW-CITAKDKDSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Itaconyl-CoA Synthesis in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic reprogramming of macrophages upon activation is a critical determinant of their effector functions in immunity and inflammation. A key feature of this reprogramming in pro-inflammatory macrophages is the synthesis of itaconate and its subsequent conversion to Itaconyl-CoA. This pathway, originating from the tricarboxylic acid (TCA) cycle, plays a pivotal role in modulating inflammatory responses, exerting antimicrobial effects, and influencing cellular metabolism. This technical guide provides a comprehensive overview of the this compound synthesis pathway in macrophages, detailing the enzymatic reactions, regulatory mechanisms, quantitative data, and key experimental protocols for its investigation.

Core Pathway of this compound Synthesis

The synthesis of this compound in macrophages is a two-step enzymatic process that diverts a key intermediate of the TCA cycle.

-

Synthesis of Itaconate from cis-Aconitate: In activated macrophages, the expression of Immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase (CAD) or aconitate decarboxylase 1 (ACOD1), is highly upregulated.[1][2][3] This mitochondrial enzyme catalyzes the decarboxylation of the TCA cycle intermediate cis-aconitate to produce itaconate.[1][2] This reaction represents a crucial metabolic branch point in inflammatory macrophages.

-

Conversion of Itaconate to this compound: Subsequently, itaconate is converted to its activated form, this compound. This reaction is catalyzed by succinyl-CoA:itaconate CoA transferase, an enzyme that facilitates the transfer of Coenzyme A from succinyl-CoA to itaconate.[4] Some studies also suggest the involvement of succinyl-CoA ligase in this conversion.[5]

Regulatory Mechanisms

The synthesis of this compound is tightly regulated, primarily at the level of IRG1/CAD expression. Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), are potent inducers of Irg1 gene expression in macrophages.[2] This induction leads to a significant accumulation of intracellular itaconate, reaching millimolar concentrations in murine macrophages.[6][7]

Quantitative Data

The following tables summarize key quantitative data related to the this compound synthesis pathway in macrophages.

Table 1: Enzyme Kinetics of cis-Aconitate Decarboxylase (CAD/IRG1)

| Enzyme Source | KM for cis-aconitate (mM) | kcat (s-1) | Optimal pH | Reference(s) |

| Murine CAD | ~0.5 - 1.5 | ~3.5 | ~7.0 | [8][9] |

| Human CAD | ~0.6 - 1.6 | ~1.0 | ~7.0 | [8][9] |

| Aspergillus terreus CAD | ~4.0 - 5.0 | ~15.0 | ~6.0 | [8][9] |

Table 2: Intracellular Concentrations of Itaconate in Activated Macrophages

| Macrophage Type | Stimulus | Itaconate Concentration | Reference(s) |

| Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS | 5 - 10 mM | [6][7] |

| Human Monocyte-Derived Macrophages (MDMs) | LPS | ~60 µM | [10] |

| Murine RAW264.7 Macrophages | LPS (10 ng/mL, 6h) | ~8 mM | [10] |

| Murine BV-2 Microglial Cells | LPS (10 ng/mL, 6h) | ~1.5 mM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the this compound synthesis pathway.

Bone Marrow-Derived Macrophage (BMDM) Culture and Stimulation

Objective: To generate and activate primary macrophages for downstream analysis.

Materials:

-

Femurs and tibias from mice

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Lipopolysaccharide (LPS)

-

Sterile PBS, cell strainers (70 µm), syringes, and needles

Protocol:

-

Euthanize mice and sterilize hind limbs with 70% ethanol.

-

Aseptically dissect femurs and tibias and remove surrounding muscle tissue.

-

Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a 25-gauge needle and syringe into a sterile petri dish.

-

Create a single-cell suspension by gently passing the marrow through the syringe and needle multiple times.

-

Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes, aspirate the supernatant.

-

Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF).

-

Plate the cells in non-tissue culture treated petri dishes at a density of 5 x 106 cells per 10 cm dish.

-

Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh differentiation medium on day 3.

-

On day 7, detach the differentiated macrophages by gentle scraping or using a cell lifter.

-

Re-plate the BMDMs in tissue culture-treated plates at the desired density for experiments.

-

To stimulate, replace the medium with fresh medium containing the desired concentration of LPS (e.g., 100 ng/mL) and incubate for the desired time (e.g., 6-24 hours).

Quantification of Itaconate and this compound by LC-MS/MS

Objective: To measure the intracellular levels of itaconate and this compound.

Materials:

-

LPS-stimulated BMDMs

-

Ice-cold PBS

-

Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)

-

Internal standards (e.g., 13C5-itaconate)

-

LC-MS/MS system

Protocol:

-

Metabolite Extraction:

-

After stimulation, place the cell culture plate on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extracts in a suitable volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

Inject the samples onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Perform detection using a tandem mass spectrometer in negative ion mode, monitoring the specific mass transitions for itaconate (e.g., m/z 129 -> 85) and this compound.

-

Quantify the metabolites by comparing the peak areas to a standard curve generated with known concentrations of itaconate and this compound, normalized to the internal standard.[11][12]

-

Measurement of cis-Aconitate Decarboxylase (CAD/IRG1) Activity

Objective: To determine the enzymatic activity of CAD in macrophage lysates.

Materials:

-

LPS-stimulated BMDMs

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

cis-aconitate substrate

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

HPLC system with a UV detector

Protocol:

-

Prepare cell lysates from LPS-stimulated BMDMs using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Set up the enzymatic reaction by mixing the cell lysate (containing CAD) with a saturating concentration of cis-aconitate in the reaction buffer.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of itaconate produced.

-

Calculate the specific activity of CAD as the amount of itaconate produced per unit of time per milligram of protein.[9]

Western Blot Analysis of IRG1/CAD Expression

Objective: To detect and quantify the protein levels of IRG1/CAD.

Materials:

-

LPS-stimulated BMDMs

-

RIPA lysis buffer with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against IRG1/CAD

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse the stimulated BMDMs in RIPA buffer and quantify the protein concentration.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IRG1/CAD antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[13]

qPCR Analysis of Irg1 mRNA Expression

Objective: To quantify the relative expression of the Irg1 gene.

Materials:

-

LPS-stimulated BMDMs

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for Irg1 and a housekeeping gene (e.g., Gapdh)

Protocol:

-

Extract total RNA from stimulated BMDMs using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for Irg1 and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in Irg1 expression, normalized to the housekeeping gene and compared to the unstimulated control group.[14]

Visualizations

Signaling Pathway for this compound Synthesis

References

- 1. The immunometabolite itaconate inhibits heme synthesis and remodels cellular metabolism in erythroid precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate [twincore.de]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification of the kinetic mechanism of succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 7. Control of immune cell signaling by the immuno-metabolite itaconate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. lcms.cz [lcms.cz]

- 12. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IRG1 restrains M2 macrophage polarization and suppresses intrahepatic cholangiocarcinoma progression via the CCL18/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IRG1/itaconate enhances efferocytosis by activating Nrf2-TIM4 signaling pathway to alleviate con A induced autoimmune liver injury - PMC [pmc.ncbi.nlm.nih.gov]

The Role of α-Ketoglutarate Dehydrogenase in Itaconyl-CoA Production: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a key immunometabolite produced by myeloid cells during inflammation, plays a crucial role in modulating metabolic and inflammatory pathways. Its derivative, itaconyl-CoA, is an important intermediate that mediates some of itaconate's downstream effects. While the synthesis of itaconate from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1/IRG1) is well-established, the precise enzymatic origin of this compound has been a subject of investigation. This technical guide delineates the current understanding of this compound production, clarifying the direct enzymatic players and the indirect, yet significant, role of α-ketoglutarate dehydrogenase (OGDH).

Core Pathway of this compound Synthesis

Contrary to a direct enzymatic role, current evidence indicates that α-ketoglutarate dehydrogenase (OGDH) is not directly involved in the synthesis of this compound . Instead, this compound is primarily synthesized from itaconate through the action of specific CoA transferases and synthetases.

The main enzyme implicated in this conversion is succinyl-CoA:glutarate-CoA transferase (SUGCT) [1][2][3]. This enzyme catalyzes the transfer of Coenzyme A (CoA) from succinyl-CoA to itaconate, yielding this compound and succinate[2].

Another enzyme that has been discussed in this context is succinyl-CoA synthetase (SCS) . While some earlier literature and reviews suggested that SCS could catalyze the formation of this compound from itaconate in a reaction requiring ATP or GTP[4][5], more recent and direct experimental evidence has challenged this notion. A 2021 study demonstrated that neither the ATP-specific (SCS-A) nor the GTP-specific (SCS-G) isoform of SCS is capable of using itaconate as a substrate to form this compound in vitro. In fact, this study showed that itaconate acts as an inhibitor of the reverse SCS reaction[1].

Therefore, the currently accepted primary route for this compound synthesis is via SUGCT.

The Indirect Role of α-Ketoglutarate Dehydrogenase (OGDH)

While OGDH does not directly synthesize this compound, it plays a critical indirect role by influencing the metabolic flux through the TCA cycle, which is the ultimate source of the precursor for itaconate synthesis.

-

Provision of Succinyl-CoA: The reaction catalyzed by OGDH—the conversion of α-ketoglutarate to succinyl-CoA—is a key regulatory point in the TCA cycle[6]. The product of this reaction, succinyl-CoA, is the CoA donor for the SUGCT-catalyzed synthesis of this compound[2]. Thus, OGDH activity is essential for providing one of the substrates for this compound formation.

-

Regulation of TCA Cycle Flux: In activated macrophages, the TCA cycle is rewired. There is a "break" in the cycle after isocitrate, leading to the accumulation of citrate (B86180) and cis-aconitate, the latter being the substrate for itaconate synthesis by ACOD1[7]. The activity of OGDH can influence the overall state of the TCA cycle. For instance, reduced OGDH activity could lead to an accumulation of upstream metabolites, including α-ketoglutarate, and potentially alter the flux towards citrate and subsequent itaconate production. One study has suggested that in addition to ACOD1, OGDH also contributes to the production of itaconate, although the precise mechanism for this proposed role remains to be fully elucidated[8].

-

Feedback Regulation: Itaconate and its derivatives can, in turn, influence the activity of TCA cycle enzymes. Itaconate is a known competitive inhibitor of succinate (B1194679) dehydrogenase (SDH)[5][9]. The resulting accumulation of succinate can lead to product inhibition of OGDH, creating a complex feedback loop within the TCA cycle that can impact the availability of precursors for itaconate synthesis.

The following diagram illustrates the metabolic pathways involved in itaconate and this compound synthesis, highlighting the indirect role of OGDH.

Quantitative Data

The following tables summarize the available quantitative data regarding enzyme kinetics and metabolite concentrations.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Product(s) | Km | Vmax/Activity | Ki | Notes | Reference(s) |

| SUGCT | Itaconate, Succinyl-CoA | This compound, Succinate | Not Reported | Effectively catalyzes the reaction | - | The primary enzyme for this compound synthesis. | [1][2] |

| SCS-A (ATP-specific) | Itaconate, ATP, CoA | No this compound formed | - | No activity observed | - | Itaconate inhibits the reverse reaction. | [1] |

| SCS-G (GTP-specific) | Itaconate, GTP, CoA | No this compound formed | - | No activity observed | - | Itaconate inhibits the reverse reaction. | [1] |

| ALAS2 | Succinyl-CoA, Glycine | δ-Aminolevulinate | 10 ± 2 µM (for Succinyl-CoA) | - | 100 ± 20 µM (for this compound) | This compound is a competitive inhibitor. | [1] |

| Bacterial SucCD | Itaconate | This compound | 0.818 ± 0.046 mM | 0.12 ± 0.01 µmol/min/mg | - | A bacterial homolog of SCS that can use itaconate. | [4] |

Table 2: Metabolite Concentrations in LPS-Stimulated Macrophages

| Metabolite | Cell Type | Stimulation | Concentration | Notes | Reference(s) |

| Itaconate | RAW 264.7 | LPS | Intracellular accumulation observed | - | [2] |

| Itaconate | Primary Murine Macrophages | LPS + IFN-γ | Markedly increased production and secretion | - | [10] |

| This compound | Hepatocytes | 10 mM Itaconate | Increased levels detected | - | [11] |

| Acetyl-CoA | PMφs with oxLDL | LPS (3h) | Reduced abundance | Indirectly related to itaconate pathways. | [12] |

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Cell Lysate)

- Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) to ~90% confluency.

- Stimulate cells with LPS (e.g., 100 ng/mL) for a desired time course (e.g., 6, 12, 24 hours) to induce itaconate and this compound production.

- Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- For extraction, add 1 mL of ice-cold 80% methanol/water solution to the plate.

- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

- Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) in the extraction solvent to control for extraction efficiency and matrix effects.

- Vortex the samples vigorously and incubate at -20°C for at least 2 hours to precipitate proteins.

- Centrifuge at 17,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water).

2. LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

- Mobile Phase B: Acetonitrile.

- Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to separate this compound from other acyl-CoAs.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

- Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound. The characteristic neutral loss for acyl-CoAs is 507 amu.

3. Data Analysis

- Generate a standard curve using a synthetic this compound standard of known concentrations.

- Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

The following diagram outlines the experimental workflow for this compound quantification.

Protocol 2: In Vitro Enzyme Activity Assay for SUGCT

This protocol describes how to measure the activity of succinyl-CoA:glutarate-CoA transferase (SUGCT) in converting itaconate to this compound using HPLC.

1. Reagents

- Purified recombinant SUGCT enzyme.

- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Succinyl-CoA.

- Itaconate.

- Stop solution (e.g., a strong acid like perchloric acid).

- HPLC system with a C18 reverse-phase column and UV detector.

2. Assay Procedure

- Prepare a reaction mixture containing the reaction buffer, a fixed concentration of succinyl-CoA (e.g., 1 mM), and varying concentrations of itaconate.

- Pre-incubate the reaction mixture at 37°C for 5 minutes.

- Initiate the reaction by adding a known amount of purified SUGCT enzyme.

- Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

- Stop the reaction by adding the stop solution.

- Centrifuge the samples to pellet any precipitated protein.

- Analyze the supernatant by HPLC to separate and quantify the product, this compound. Detection can be done by monitoring the absorbance at 254 nm.

3. Data Analysis

- Generate a standard curve for this compound to determine its concentration from the peak area in the HPLC chromatogram.

- Calculate the initial velocity of the reaction at different itaconate concentrations.

- Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Signaling Pathways Regulating Itaconate Synthesis

The production of itaconate is tightly regulated by inflammatory signaling pathways. The expression of ACOD1, the rate-limiting enzyme for itaconate synthesis, is induced by various stimuli, including lipopolysaccharide (LPS), interferons (IFNs), and other pathogen-associated molecular patterns (PAMPs).

Key signaling pathways involved in ACOD1 induction include:

-

Toll-like receptor (TLR) signaling: LPS, a component of the outer membrane of Gram-negative bacteria, activates TLR4. This initiates a signaling cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and IRF3, which in turn drive the expression of Acod1[8][13].

-

Interferon signaling: Type I and Type II interferons, produced during viral and bacterial infections, signal through their respective receptors to activate the JAK-STAT pathway. Activated STAT1 can then bind to the promoter of the Acod1 gene and induce its transcription[13][14].

The following diagram depicts a simplified overview of the signaling pathways leading to ACOD1 expression.

References

- 1. The immunometabolite itaconate inhibits heme synthesis and remodels cellular metabolism in erythroid precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Itaconic acid underpins hepatocyte lipid metabolism in non-alcoholic fatty liver disease in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidized Low-Density Lipoprotein Accumulation in Macrophages Impairs Lipopolysaccharide-Induced Activation of AKT2, ATP Citrate Lyase, Acetyl–Coenzyme A Production, and Inflammatory Gene H3K27 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ACOD1 in immunometabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Endogenous Synthesis of Itaconyl-CoA in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunometabolite itaconate and its activated form, itaconyl-CoA, have emerged as critical regulators of the immune response, particularly within myeloid cells such as macrophages and dendritic cells.[1][2] Produced in millimolar concentrations upon inflammatory stimuli, these molecules are not merely byproducts of metabolic reprogramming but active participants in cellular signaling and function.[1][2] This technical guide provides an in-depth overview of the endogenous synthesis of this compound in immune cells, detailing the enzymatic pathways, regulatory mechanisms, and key experimental methodologies for its investigation.

Core Synthesis Pathway of Itaconate and this compound

The synthesis of itaconate represents a key diversion from the canonical Krebs cycle within the mitochondria of activated immune cells. This pathway is initiated in response to pro-inflammatory signals, leading to the production of itaconate, which is subsequently converted to its biologically active form, this compound.

From Citrate to Itaconate: The Role of ACOD1/IRG1

The central enzyme responsible for itaconate synthesis is cis-aconitate decarboxylase, encoded by the Immune-Responsive Gene 1 (IRG1), also known as Aconitate Decarboxylase 1 (ACOD1).[3] Upon stimulation of immune cells by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or cytokines such as interferons, the expression of ACOD1 is dramatically upregulated.[4][5] ACOD1 catalyzes the decarboxylation of the Krebs cycle intermediate cis-aconitate to produce itaconate.[3]

Activation to this compound: The Function of SUGCT

Free itaconate is then converted to this compound through the action of Succinyl-CoA:Glutarate-CoA Transferase (SUGCT).[6] This enzyme facilitates the transfer of Coenzyme A (CoA) from succinyl-CoA to itaconate, forming this compound and succinate.[6] This activated form, this compound, can then participate in various downstream cellular processes, including post-translational modification of proteins.[1][7]

Regulation of this compound Synthesis

The production of this compound is tightly regulated at the transcriptional level, primarily through the induction of ACOD1/IRG1 expression. A complex network of signaling pathways converges to control the synthesis of this critical immunometabolite.

Signaling Pathways Inducing ACOD1/IRG1 Expression

The expression of ACOD1/IRG1 is induced by a variety of inflammatory stimuli, engaging multiple signaling cascades:

-

Toll-Like Receptor (TLR) Signaling: Activation of TLRs, such as TLR4 by LPS, is a potent inducer of ACOD1/IRG1. This process is dependent on the adaptor proteins MyD88 and TRIF.[2]

-

Interferon (IFN) Signaling: Both Type I and Type II interferons can induce ACOD1/IRG1 expression through the JAK-STAT pathway, involving the transcription factors STAT1 and IRF1.[2]

-

STING Pathway: The cGAS-STING pathway, which senses cytosolic DNA, can also lead to the upregulation of ACOD1/IRG1.[2]

-

NF-κB and AP-1 Signaling: These key inflammatory transcription factors are also implicated in the transcriptional activation of the ACOD1/IRG1 gene.

The convergence of these pathways ensures a robust and rapid production of itaconate and subsequently this compound in response to infection and inflammation.

Quantitative Data on Itaconate and this compound Levels

The intracellular concentrations of itaconate and this compound can vary significantly depending on the immune cell type, the nature of the stimulus, and the duration of activation. The following tables summarize available quantitative data.

| Cell Type | Stimulus | Itaconate Concentration (Intracellular) | Reference |

| RAW 264.7 Macrophages | LPS | 8 mM | [8] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS | 1.5 mM | [8] |

| Human iPSC-Derived Macrophages | LPS + IFN-γ | ~25 µM | [9] |

| Human Neutrophils | TNF-α | Detected | [10] |

| Cell Type | Stimulus | This compound Levels | Reference |

| Hepatocytes | Itaconate (10 mM) | Increased | [4] |

| RAW 264.7 Macrophages | LPS | Detected | [1] |

Experimental Protocols

Accurate measurement of this compound and the activity of the enzymes involved in its synthesis are crucial for understanding its role in immunometabolism. Below are detailed protocols for key experiments.

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in immune cell extracts using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation: a. Culture immune cells (e.g., macrophages) to the desired density and stimulate with the appropriate agonist (e.g., 100 ng/mL LPS for 24 hours). b. Aspirate the culture medium and wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well of a 6-well plate. d. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. e. Vortex the samples for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator. g. Reconstitute the dried extract in 100 µL of 5% methanol in water for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography: i. Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). ii. Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water. iii. Mobile Phase B: Methanol. iv. Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes. v. Flow Rate: 0.2-0.4 mL/min. vi. Column Temperature: 40°C. b. Mass Spectrometry: i. Ionization Mode: Negative electrospray ionization (ESI-). ii. Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion of this compound to a specific product ion. The exact m/z values should be determined using a pure standard. iii. Data Analysis: Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.

ACOD1/IRG1 Enzyme Activity Assay (Spectrophotometric)

This assay measures the activity of ACOD1/IRG1 by detecting the production of itaconate from its substrate, cis-aconitate.

1. Reagents: a. Assay Buffer: 50 mM Tris-HCl, pH 7.5. b. Substrate: 10 mM cis-aconitate in Assay Buffer. c. Enzyme: Purified recombinant ACOD1/IRG1 or mitochondrial lysate from stimulated immune cells. d. Detection Reagent: A reagent for the colorimetric detection of itaconate (e.g., based on the Fürth-Herrmann reaction).[11]

2. Procedure: a. Prepare the reaction mixture in a 96-well plate: i. 50 µL of Assay Buffer. ii. 10 µL of enzyme solution. b. Pre-incubate the plate at 37°C for 5 minutes. c. Initiate the reaction by adding 40 µL of the cis-aconitate substrate solution. d. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding a stop solution (e.g., 1 M HCl). f. Add the detection reagent according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength (e.g., 386 nm and 440 nm for the Fürth-Herrmann reaction).[11] g. Calculate the enzyme activity based on a standard curve of known itaconate concentrations.

SUGCT Enzyme Activity Assay (Fluorometric)

This assay measures the activity of SUGCT by coupling the production of HMG-CoA to a fluorometric detection system.[12]

1. Reagents: a. Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 1 mM DTT. b. Substrates: 1 mM Glutaryl-CoA and 1 mM 3-hydroxy-3-methylglutarate (HMG). c. Coupling Enzyme: HMG-CoA reductase. d. Co-substrate: 0.2 mM NADPH. e. Enzyme: Purified recombinant SUGCT or cell lysate.

2. Procedure: a. Prepare the reaction mixture in a 96-well black plate: i. 50 µL of Assay Buffer. ii. 10 µL of Glutaryl-CoA. iii. 10 µL of HMG. iv. 10 µL of HMG-CoA reductase. v. 10 µL of NADPH. b. Add 10 µL of the SUGCT enzyme solution to initiate the reaction. c. Immediately measure the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) in a kinetic mode for 15-30 minutes. d. Calculate the enzyme activity from the rate of NADPH consumption.

Immunoblotting for ACOD1/IRG1 Protein Expression

This protocol describes the detection of ACOD1/IRG1 protein levels in immune cells by Western blotting.

1. Cell Lysis: a. Stimulate cells as required and wash with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.

2. SDS-PAGE and Electrotransfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins on a 10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunodetection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for ACOD1/IRG1 overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Quantitative Real-Time PCR (qPCR) for ACOD1/IRG1 mRNA Expression

This protocol details the measurement of ACOD1/IRG1 gene expression levels.[13]

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from stimulated and unstimulated immune cells using a commercial kit.[13] b. Assess RNA quality and quantity using a spectrophotometer. c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[13]

2. qPCR Reaction: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for ACOD1/IRG1, and the cDNA template.[13] b. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization. c. Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: i. Initial denaturation: 95°C for 10 minutes. ii. 40 cycles of: 95°C for 15 seconds and 60°C for 1 minute. d. Perform a melt curve analysis to ensure primer specificity.

3. Data Analysis: a. Calculate the relative expression of ACOD1/IRG1 mRNA using the ΔΔCt method.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Biosynthesis of this compound from the Krebs Cycle.

Caption: Signaling pathways leading to ACOD1/IRG1 expression.

Caption: Workflow for this compound quantification by LC-MS/MS.

References

- 1. Control of immune cell signaling by the immuno-metabolite itaconate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 3. Mitochondrial ACOD1/IRG1 in infection and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Itaconic acid underpins hepatocyte lipid metabolism in non-alcoholic fatty liver disease in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. JCI Insight - Itaconate-producing neutrophils regulate local and systemic inflammation following trauma [insight.jci.org]

- 11. Spectroscopic method for measuring activity of cis-aconitate decarboxylase, an important metabolic regulator of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization, structure and inhibition of the human succinyl-CoA:glutarate-CoA transferase, a genetic modifier of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative real-time PCR of mRNA [protocols.io]

Itaconyl-CoA: A Pivotal Regulator at the Crossroads of the TCA Cycle and Immune Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Itaconyl-CoA, the coenzyme A thioester of the immunometabolite itaconate, has emerged as a critical signaling molecule and enzymatic regulator that profoundly influences cellular metabolism, particularly the tricarboxylic acid (TCA) cycle. Produced in immune cells during inflammatory responses, itaconate and its activated form, this compound, act as a crucial interface between immunometabolism and core cellular processes. This technical guide provides a comprehensive overview of the synthesis, function, and metabolic fate of this compound, with a specific focus on its intricate relationship with the TCA cycle. Detailed experimental protocols, quantitative data on enzyme inhibition, and visual representations of the key pathways are presented to equip researchers and drug development professionals with the necessary knowledge to investigate and potentially target this important metabolic node.

Introduction

The metabolic landscape of immune cells undergoes dramatic reprogramming upon activation to meet the demands of proliferation, cytokine production, and pathogen clearance. A key feature of this reprogramming in macrophages is the production of large quantities of itaconate, a dicarboxylic acid derived from the TCA cycle intermediate cis-aconitate. While itaconate itself has well-documented anti-inflammatory and antimicrobial properties, its conversion to this compound unlocks a distinct set of regulatory functions that directly impinge on central carbon metabolism. This guide delves into the biochemistry of this compound, its synthesis, its role as an enzyme inhibitor, and its ultimate metabolic fate, providing a technical framework for its study.

Synthesis and Degradation of this compound

The metabolic journey of this compound begins with the synthesis of itaconate and culminates in its degradation and reentry into central metabolism.

Synthesis of Itaconate from the TCA Cycle

Under inflammatory conditions, such as exposure to lipopolysaccharide (LPS), the expression of the enzyme aconitate decarboxylase 1 (ACOD1), also known as immune-responsive gene 1 (IRG1), is highly upregulated in the mitochondrial matrix of macrophages.[1][2] ACOD1 catalyzes the decarboxylation of the TCA cycle intermediate cis-aconitate to produce itaconate.[2]

Conversion of Itaconate to this compound

For itaconate to exert many of its intracellular effects, it must first be activated to its coenzyme A thioester, this compound. This conversion is primarily catalyzed by succinyl-CoA:glutarate-CoA transferase (SUGCT), which transfers coenzyme A from succinyl-CoA to itaconate.[3] While initially proposed, the reverse reaction of succinyl-CoA synthetase (SCS) is not considered the primary route for this compound synthesis.[3]

Degradation of this compound

This compound is further metabolized through a dedicated pathway. This compound hydratase (Ich) converts this compound to (S)-citramalyl-CoA.[2][4] Subsequently, (S)-citramalyl-CoA is cleaved by citramalyl-CoA lyase (Ccl) into acetyl-CoA and pyruvate, which can then re-enter the TCA cycle.[2][5]

The following diagram illustrates the synthesis and degradation pathways of this compound in relation to the TCA cycle.

This compound as a Potent Enzyme Inhibitor

A primary mechanism through which this compound influences cellular metabolism is by directly inhibiting key enzymes, thereby creating metabolic bottlenecks and redirecting metabolic flux.

Inhibition of Methylmalonyl-CoA Mutase (MCM)

This compound is a potent inhibitor of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM).[6][7][8] MCM is crucial for the metabolism of odd-chain fatty acids and certain amino acids, catalyzing the conversion of methylmalonyl-CoA to the TCA cycle intermediate succinyl-CoA.[6][7] this compound acts as a suicide inactivator of MCM, forming a stable biradical adduct with the 5'-deoxyadenosyl moiety of the B12 coenzyme.[1][9] This inactivation is stoichiometric, indicating a very tight-binding inhibition.[1]

Inhibition of 5-Aminolevulinate Synthase 2 (ALAS2)

In erythroid precursors, this compound competitively inhibits 5-aminolevulinate synthase 2 (ALAS2), the rate-limiting enzyme in heme synthesis.[10][11] This inhibition can contribute to the anemia observed during chronic inflammation.

The following table summarizes the quantitative data on the inhibition of these key enzymes by this compound.

| Enzyme | Inhibitor | Inhibition Type | Inhibitory Constant (Ki) | Organism/System | Reference |

| 5-Aminolevulinate Synthase 2 (ALAS2) | This compound | Competitive | 100 ± 20 μM | Recombinant murine | [10] |

| Methylmalonyl-CoA Mutase (MCM) | This compound | Suicide Inactivation (Stoichiometric) | Not Applicable | Human and Mycobacterium tuberculosis | [1][9] |

The inhibitory actions of this compound are depicted in the following signaling diagram.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its effects on the TCA cycle.

Measurement of TCA Cycle Intermediates and this compound by LC-MS/MS

This protocol provides a general framework for the simultaneous measurement of TCA cycle intermediates and short-chain acyl-CoAs, including this compound, in biological samples.

4.1.1. Sample Preparation (from cell culture)

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a cold extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C) to the culture dish.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4.1.2. Liquid Chromatography

-

Column: A reversed-phase C18 column suitable for polar analytes (e.g., Waters ACQUITY UPLC CSH Phenyl-Hexyl) is recommended.[12][13][14]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and analytes of interest.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is crucial for reproducible retention times.

4.1.3. Mass Spectrometry

-

Ionization Mode: Negative electrospray ionization (ESI) is generally preferred for the detection of TCA cycle intermediates and acyl-CoAs.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and specificity for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its stable isotope-labeled internal standard must be determined and optimized. For this compound, the m/z has been reported as 880.1379.[6][7]

The following diagram outlines the experimental workflow for LC-MS/MS analysis.

Enzyme Kinetic Assay for ALAS2 Inhibition by this compound

This protocol describes a discontinuous colorimetric assay to determine the inhibitory constant (Ki) of this compound for ALAS2.[10]

4.2.1. Reagents

-

Recombinant ALAS2 enzyme

-

Succinyl-CoA (substrate)

-

Glycine (substrate)

-

This compound (inhibitor)

-

Reaction buffer (e.g., HEPES buffer, pH 7.5)

-

Trichloroacetic acid (TCA) to stop the reaction

-

Modified Ehrlich's reagent for colorimetric detection of 5-aminolevulinate (ALA)

4.2.2. Assay Procedure

-

Prepare reaction mixtures containing reaction buffer, glycine, and varying concentrations of succinyl-CoA.

-

Prepare separate sets of reaction mixtures containing different fixed concentrations of this compound (e.g., 0 µM, 200 µM, 1000 µM).[10]

-

Pre-incubate the reaction mixtures at 37°C.

-

Initiate the reaction by adding a fixed amount of recombinant ALAS2 enzyme.

-

Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding TCA.

-

Develop the color by adding modified Ehrlich's reagent and measure the absorbance at the appropriate wavelength (e.g., 553 nm) to quantify the amount of ALA produced.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[succinyl-CoA]) for each concentration of this compound to determine the type of inhibition and the Ki value.

Conclusion and Future Perspectives

This compound stands as a testament to the intricate and often surprising regulatory mechanisms embedded within cellular metabolism. Its role extends beyond that of a simple metabolic intermediate; it is a potent signaling molecule that directly influences the TCA cycle and other fundamental pathways. The ability of this compound to inhibit key enzymes like MCM and ALAS2 highlights its importance in the metabolic reprogramming of immune cells and its potential contribution to the pathophysiology of inflammatory diseases.

For researchers and drug development professionals, the pathways and enzymatic activities associated with this compound present a rich landscape of potential therapeutic targets. Modulating the synthesis or degradation of this compound, or developing specific inhibitors or mimetics that target its downstream effectors, could offer novel strategies for the treatment of a wide range of diseases with an underlying inflammatory or metabolic component. The detailed experimental protocols provided in this guide offer a starting point for the rigorous investigation of this fascinating and functionally significant molecule. Further research into the tissue-specific roles of this compound and its broader impact on cellular signaling will undoubtedly continue to uncover new and exciting avenues for therapeutic intervention.

References

- 1. This compound forms a stable biradical in methylmalonyl-CoA mutase and derails its activity and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound forms a stable biradical in methylmalonyl-CoA mutase and derails its activity and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The immunometabolite itaconate inhibits heme synthesis and remodels cellular metabolism in erythroid precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The immunometabolite itaconate inhibits heme synthesis and remodels cellular metabolism in erythroid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. waters.com [waters.com]

- 14. lcms.cz [lcms.cz]

The Metabolic Crossroads of Itaconyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once considered primarily a product of fungal metabolism, itaconic acid and its activated form, itaconyl-CoA, have emerged as critical players in the regulation of cellular metabolism and inflammation in mammals. Produced in substantial amounts by myeloid cells, particularly macrophages, during inflammatory responses, this compound sits (B43327) at a crucial metabolic node, influencing a diverse array of cellular processes. Its roles extend from direct enzymatic inhibition to the post-translational modification of proteins, with distinct metabolic fates observed across different cell types. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its known pathways, quantitative aspects of its interactions, and the experimental protocols used to elucidate its function.

Core Metabolic Fates of this compound

This compound is a reactive molecule that can be enzymatically converted or act as a direct inhibitor of key metabolic enzymes. Its primary metabolic fates are summarized below and illustrated in the accompanying pathway diagrams.

Inhibition of Methylmalonyl-CoA Mutase (MUT)

A major and well-characterized role of this compound is the potent inhibition of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT).[1][2] This enzyme is a critical component of the catabolic pathway for branched-chain amino acids (BCAAs) and odd-chain fatty acids, converting methylmalonyl-CoA to the tricarboxylic acid (TCA) cycle intermediate, succinyl-CoA.[1][2] By inhibiting MUT, this compound disrupts this pathway, leading to the accumulation of upstream metabolites like methylmalonate.[1][2] This inhibitory action has been observed in various cell types, including macrophages and adipocytes.[3]

Degradation to Central Carbon Metabolites

This compound can be further metabolized, feeding into central carbon metabolism. This degradation pathway involves two key enzymatic steps:

-

Hydration to (S)-citramalyl-CoA: this compound is hydrated by the enzyme this compound hydratase (also known as methylglutaconyl-CoA hydratase) to form (S)-citramalyl-CoA.[4]

-

Cleavage to Acetyl-CoA and Pyruvate (B1213749): (S)-citramalyl-CoA is then cleaved by citramalyl-CoA lyase (CLYBL) to yield acetyl-CoA and pyruvate.[4][5] These products can then enter the TCA cycle and other metabolic pathways.[5]

Inhibition of 5-Aminolevulinate Synthase 2 (ALAS2)

In erythroid precursor cells, this compound has been identified as a competitive inhibitor of 5-aminolevulinate synthase 2 (ALAS2), the rate-limiting enzyme in heme biosynthesis.[3][6] This inhibition curtails the production of heme, a critical component of hemoglobin, and may contribute to the anemia associated with chronic inflammation.[3]

Protein Itaconylation

This compound can covalently modify cysteine residues on proteins through a process termed "itaconylation." This post-translational modification can alter the function of target proteins. In macrophages, several glycolytic enzymes have been identified as targets of itaconylation, suggesting a role for this modification in the regulation of glycolysis during inflammation.[7][8]

CoA-Independent Degradation of Itaconate

Recent research has uncovered a novel, CoA-independent pathway for itaconate degradation, leading to the formation of 2-hydroxymethylsuccinate (2HMS).[9] This pathway is particularly prominent in adipose tissue and bypasses the formation of this compound, thus avoiding the inhibition of MUT.[9]

Quantitative Data on this compound Metabolism

The following table summarizes the available quantitative data on the interactions and metabolism of this compound. The intracellular concentration of the precursor, itaconate, in macrophage-like cells provides a physiological context for these values.

| Parameter | Value | Cell Type/Enzyme | Reference |

| Intracellular Itaconate Concentration | 1.33 ± 0.16 mM | Macrophage-like VM-M3 cells | [9] |

| Inhibitory Constant (Ki) for ALAS2 | 100 ± 20 µM | Erythroid precursors (recombinant ALAS2) | [3] |

| Michaelis Constant (Km) of Citramalyl-CoA Lyase (CLYBL) | 23 µM (for (3S)-citramalyl-CoA) | Human mitochondrial (recombinant) | [10] |

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows related to this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in complex biological samples. The method involves chromatographic separation of the analyte followed by its detection and quantification based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Harvest cells and rapidly quench metabolism by washing with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites using a cold solvent mixture, typically 80% methanol (B129727).

-

Include an internal standard (e.g., ¹³C-labeled itaconate) for accurate quantification.

-

Centrifuge the samples to pellet cell debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate this compound from other metabolites using a suitable chromatography column (e.g., a C18 reversed-phase column).

-

Use a gradient of aqueous and organic mobile phases to elute the compounds.

-

Detect this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and monitoring specific fragment ions generated upon collision-induced dissociation.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Enzymatic Assay for Methylmalonyl-CoA Mutase (MUT) Activity

Principle: The activity of MUT can be measured by monitoring the conversion of methylmalonyl-CoA to succinyl-CoA. This can be achieved using a coupled-enzyme assay where the product, succinyl-CoA, is used in a subsequent reaction that can be monitored spectrophotometrically.[9][11]

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

Add the substrate, methylmalonyl-CoA.

-

Add the co-factor, adenosylcobalamin (a form of vitamin B12).

-

Include the components of the coupled assay system. A common method involves coupling the production of succinyl-CoA to the reduction of NAD⁺ to NADH by a series of enzymes, which can be monitored by the increase in absorbance at 340 nm.

-

-

Assay Procedure:

-

Prepare cell lysates or use purified MUT enzyme.

-

Add the enzyme preparation to the reaction mixture to initiate the reaction.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of change in absorbance is proportional to the MUT activity.

-

To test for inhibition by this compound, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

-

Enzymatic Assay for Citramalyl-CoA Lyase (CLYBL) Activity

Principle: The activity of CLYBL is determined by measuring the cleavage of citramalyl-CoA into acetyl-CoA and pyruvate. The production of pyruvate can be monitored using a coupled-enzyme assay with lactate (B86563) dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The decrease in NADH is monitored spectrophotometrically at 340 nm.[1][2][3]

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8).

-

Add the substrate, (3S)-citramalyl-CoA.

-

Add NADH and an excess of lactate dehydrogenase.

-

-

Assay Procedure:

-

Add the cell lysate or purified CLYBL to the reaction mixture.

-

Immediately monitor the decrease in absorbance at 340 nm.

-

The rate of NADH oxidation is directly proportional to the rate of pyruvate production and thus to CLYBL activity.

-

Detection of Protein Itaconylation

Principle: The identification of itaconylated proteins and the specific sites of modification relies on mass spectrometry-based proteomics. This typically involves the enrichment of itaconylated peptides from a complex protein digest, followed by their identification and sequencing by LC-MS/MS.

Methodology:

-

Protein Extraction and Digestion:

-

Extract proteins from cells of interest (e.g., LPS-stimulated macrophages).

-

Reduce and alkylate the cysteine residues to prevent disulfide bond formation.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Enrichment of Itaconylated Peptides (optional but recommended):

-

Due to the low stoichiometry of many post-translational modifications, enrichment is often necessary.

-

This can be achieved using antibodies that specifically recognize itaconylated cysteine residues.

-

Alternatively, chemical enrichment strategies can be employed.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

The mass spectrometer will fragment the peptides and the resulting fragmentation spectra are used to determine the amino acid sequence.

-

The presence of itaconylation is identified by a characteristic mass shift on cysteine residues.

-

-

Data Analysis:

-

Use specialized proteomics software to search the acquired MS/MS spectra against a protein sequence database to identify the modified peptides and pinpoint the exact site of itaconylation.

-

Conclusion

The study of this compound metabolism is a rapidly evolving field with significant implications for our understanding of immunology, metabolic diseases, and cancer. As a key regulator at the interface of cellular metabolism and inflammation, this compound and its metabolic pathways present promising targets for therapeutic intervention. The methodologies outlined in this guide provide a foundation for researchers to further explore the multifaceted roles of this intriguing metabolite in health and disease. Further research is needed to fully elucidate the intracellular concentrations of this compound in various cell types and to develop more specific tools for the detection and quantification of protein itaconylation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotope Tracing Untargeted Metabolomics Reveals Macrophage Polarization-State-Specific Metabolic Coordination across Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 11. Buy this compound (EVT-1579998) [evitachem.com]

Itaconyl-CoA in Host-Pathogen Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The immunometabolite itaconate and its activated form, Itaconyl-Coenzyme A (Itaconyl-CoA), have emerged as critical regulators at the interface of host metabolism and immune defense. Produced in high concentrations by myeloid cells during inflammation, this compound exerts pleiotropic effects, directly inhibiting pathogen metabolic pathways and modulating host immune responses. This technical guide provides an in-depth overview of the synthesis, functions, and mechanisms of this compound in host-pathogen interactions. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling and metabolic pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology, microbiology, and drug development.

Introduction: The Emergence of this compound in Immunometabolism

Metabolic reprogramming is a hallmark of immune cell activation.[1] Upon encountering inflammatory stimuli, such as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), macrophages and other myeloid cells undergo profound metabolic shifts.[1][2] A key event in this reprogramming is the disruption of the tricarboxylic acid (TCA) cycle and the high-level production of itaconate, a dicarboxylic acid derived from the TCA cycle intermediate cis-aconitate. Itaconate is then converted to its biologically active form, this compound, which functions as a pivotal effector molecule in both antimicrobial defense and the regulation of inflammatory responses.[3][4]

Initially identified for its direct antimicrobial properties, the roles of this compound have expanded to include the modulation of key host signaling pathways, positioning it as a central node in immunometabolism.[3][5][6] Understanding the multifaceted functions of this compound is crucial for developing novel therapeutic strategies against infectious and inflammatory diseases.

Biosynthesis of this compound

The synthesis of this compound is a two-step process initiated within the mitochondria of activated immune cells, primarily macrophages.

-

Production of Itaconate: The enzyme cis-aconitate decarboxylase (ACOD1), encoded by the Immunoresponsive Gene 1 (Irg1), catalyzes the decarboxylation of the TCA cycle intermediate cis-aconitate to produce itaconate.[7] The expression of Irg1 is potently induced by inflammatory stimuli such as LPS and interferons.[8]

-

Conversion to this compound: Itaconate is then converted to this compound. While initially thought to be a reverse reaction of succinyl-CoA synthetase, recent evidence points to Succinyl-CoA:Glutarate-CoA Transferase (SUGCT) as a key enzyme in this conversion, utilizing succinyl-CoA as the CoA donor.[3][9] Another proposed mechanism involves a C5-dicarboxylate pathway.[10] This activation to a CoA thioester is critical for many of its biological activities.[3]

Caption: Biosynthesis of this compound from the TCA cycle.

Antimicrobial Functions of this compound

This compound and its precursor, itaconate, exert direct antimicrobial effects by targeting key metabolic pathways essential for pathogen survival within the host.

Inhibition of Bacterial Methylmalonyl-CoA Mutase (MCM)

A primary antimicrobial mechanism of this compound is the inhibition of vitamin B12-dependent methylmalonyl-CoA mutase (MCM).[2][11][12]

-

Mechanism: MCM is crucial for the metabolism of propionyl-CoA, which is derived from sources like cholesterol and branched-chain amino acids and is vital for certain pathogens, including Mycobacterium tuberculosis (Mtb), to establish infection.[2][12] this compound acts as a suicide inactivator of both human and Mtb MCM. It forms a stable biradical adduct with the 5'-deoxyadenosyl moiety of the B12 coenzyme, which terminates the catalytic cycle and derails the enzyme's repair mechanism.[12]

-

Consequence: This inhibition blocks propionate-dependent growth and leads to the accumulation of toxic propionyl-CoA, thereby restricting pathogen proliferation.[2][9]

Caption: this compound inhibits pathogen growth by targeting MCM.

Inhibition of Isocitrate Lyase (ICL)

Itaconate, the precursor to this compound, is a potent inhibitor of isocitrate lyase (ICL), a key enzyme of the bacterial glyoxylate (B1226380) shunt.[2][3][13]

-

Mechanism: The glyoxylate shunt is essential for bacteria like Salmonella enterica and Mycobacterium tuberculosis to utilize fatty acids or acetate (B1210297) as carbon sources, bypassing the decarboxylation steps of the TCA cycle.[2][14] Itaconate competitively inhibits ICL, thereby disrupting this central metabolic hub.[3]

-

Consequence: Inhibition of the glyoxylate shunt compromises the pathogen's ability to sustain itself within the nutrient-limited environment of the host phagosome, leading to growth restriction.[2]

Immunomodulatory Functions in the Host

Beyond its direct antimicrobial actions, this compound and itaconate are powerful modulators of the host immune response, generally exerting anti-inflammatory effects.

Activation of the Nrf2 Antioxidant Pathway

Itaconate is an electrophilic molecule that can modify cysteine residues on proteins via Michael addition. A key target is the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[3][5]

-

Mechanism: Itaconate alkylates specific cysteine residues on KEAP1, preventing it from targeting Nrf2 for ubiquitination and proteasomal degradation.[7]

-

Consequence: Stabilized Nrf2 translocates to the nucleus and drives the expression of a suite of antioxidant and anti-inflammatory genes, helping to resolve inflammation and protect the host from oxidative stress.[7][3]

Inhibition of Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death executed by gasdermins.

-

Mechanism: this compound has been shown to inhibit the oligomerization of Gasdermin D (GSDMD), the executioner of pyroptosis.[3] This action blocks the formation of pores in the plasma membrane, thereby preventing cell lysis and the release of pro-inflammatory cytokines like IL-1β.[3]

Inhibition of Succinate (B1194679) Dehydrogenase (SDH)

Itaconate is a structural analog of succinate and acts as a competitive inhibitor of Succinate Dehydrogenase (SDH or Complex II) in the mitochondrial electron transport chain.[7][2][15]

-

Mechanism: By inhibiting SDH, itaconate leads to the accumulation of succinate.[4] Succinate itself can act as a pro-inflammatory signal, for instance by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2]

-

Consequence: The inhibition of SDH by itaconate serves as a negative feedback mechanism to temper the pro-inflammatory effects driven by succinate accumulation, thereby limiting excessive inflammation.[7][2]

Caption: Key host signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interactions of this compound and its precursors.

Table 1: Enzyme Inhibition Constants

| Enzyme Target | Inhibitor | Pathogen/Host | Ki / IC₅₀ | Notes | Reference |

| Isocitrate Lyase (ICL) | Itaconate | Pseudomonas indigofera | Ki = 0.9 µM | Competitive inhibition. | [16] |

| Isocitrate Lyase 1 (Icl1) | Itaconate | Mycobacterium tuberculosis | Ki = 120 µM | Competitive inhibition. | [16] |

| Isocitrate Lyase 2 (Icl2) | Itaconate | Mycobacterium tuberculosis | Ki = 220 µM | Competitive inhibition. | [16] |

| Methylmalonyl-CoA Mutase (MCM) | This compound | Human & M. tuberculosis | Stoichiometric | Suicide inactivation, forms stable biradical adduct. | [12] |

| ALAS2 | This compound | Human | Ki = 100 ± 20 µM | Competitive inhibition with respect to succinyl-CoA. | [9] |

Table 2: Cellular Concentrations of Itaconate

| Cell Type / Condition | Concentration | Notes | Reference |

| Activated Murine Macrophages | 3 - 8 mM | Overall cellular concentration. | [16] |

| Activated Human Macrophages | ~60 µM | Lower than in murine cells. | [16] |

| Salmonella-containing vacuoles (murine) | 5 - 6 mM | High local concentration at the site of infection. | [16] |

Detailed Experimental Protocols

This section provides synthesized protocols for key experiments based on methodologies described in the cited literature.

Protocol 1: Measurement of this compound by LC-MS/MS

This protocol is adapted from methodologies used for measuring CoA species in biological samples.[17][18]

Objective: To quantify the absolute or relative levels of this compound in cell or tissue extracts.

Materials:

-

Pulverized tissue or cell pellets

-

Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -20°C

-

Homogenizer (e.g., ball mill)

-

Centrifuge capable of 16,000 x g at 4°C

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

-

This compound standard

Procedure:

-

Sample Preparation:

-

Use approximately 10 mg of pulverized tissue or a pellet of 1-5 million cells.

-

Place the sample in a 2 mL microcentrifuge tube suitable for homogenization.

-

-

Metabolite Extraction:

-

Add 1 mL of ice-cold 80% methanol/water to the sample.

-

Homogenize immediately using a ball mill at 30 Hz for 5 minutes or other appropriate method. Ensure the sample remains cold.

-

Incubate the homogenate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge the extracts at 16,000 x g for 10 minutes at 4°C.

-

-

Sample Processing:

-

Carefully collect the supernatant, avoiding the protein pellet.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or initial mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid (or appropriate ion-pairing agent).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

-

-

Mass Spectrometry: Operate in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The specific transition for this compound (m/z 880.1 -> specific fragment) should be optimized using a pure standard.

-

-

Quantification: Generate a standard curve using a serial dilution of the this compound standard to determine the absolute concentration in the samples.

-

Protocol 2: In Vitro Methylmalonyl-CoA Mutase (MCM) Inhibition Assay

This protocol is based on the principles described for studying MCM inactivation by this compound.[12]

Objective: To determine the inhibitory effect of this compound on MCM activity.

Materials:

-

Purified recombinant MCM (human or bacterial)

-

Adenosylcobalamin (AdoCbl - Vitamin B12 coenzyme)

-

Substrate: Methylmalonyl-CoA

-

Inhibitor: this compound

-

Assay Buffer: e.g., 100 mM HEPES, pH 7.5

-

Spectrophotometer capable of scanning UV-Vis range (300-700 nm)

Procedure:

-

Enzyme Reconstitution:

-

Reconstitute apo-MCM with a molar excess of AdoCbl to form the active holoenzyme. This is typically done in the dark to protect the light-sensitive cofactor.

-

-

Inhibition Assay (Spectrophotometric Titration):

-

In a cuvette, add a known concentration of holo-MCM (e.g., 30-40 µM) in assay buffer.

-

Record the baseline UV-Vis spectrum of the holoenzyme. The Co(III) state of AdoCbl has a characteristic spectrum.

-

Add increasing, stoichiometric amounts of this compound to the cuvette.

-

After each addition, allow the reaction to equilibrate for 5 minutes and record the spectrum.

-

Analysis: The formation of the stable biradical adduct upon suicide inactivation by this compound results in a distinct spectral change (e.g., a decrease in absorbance at ~528 nm).[12] Plot the change in absorbance versus the concentration of this compound to determine the stoichiometry of inhibition.

-

-

Activity Assay (Endpoint or Coupled):

-

To measure residual activity, set up reactions with holo-MCM, methylmalonyl-CoA, and varying concentrations of this compound.

-

Incubate for a defined period.

-

Stop the reaction and measure the product, succinyl-CoA, using HPLC or a coupled enzyme assay that leads to a change in NADH absorbance.

-

Calculate the percentage of inhibition at each this compound concentration to determine an IC₅₀ value.

-

Caption: Experimental workflow for assessing MCM inhibition.

Therapeutic Potential and Future Directions

The dual role of this compound and its derivatives as both antimicrobial and host-immunomodulatory agents makes them attractive therapeutic candidates.

-

Anti-inflammatory Therapies: Derivatives of itaconate, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DI), are being explored for treating inflammatory diseases.[3][13] Their ability to activate Nrf2 and suppress inflammation shows promise in models of sepsis, autoimmune diseases, and neuroinflammation.[3]

-

Antimicrobial Adjuvants: Targeting pathogen-specific enzymes like MCM and ICL offers a strategy to combat infections, particularly from metabolically adaptable pathogens like M. tuberculosis.[2][13] Inhibiting the pathogen's ability to degrade itaconate is another potential therapeutic avenue.[16]

Future research should focus on the tissue-specific pharmacokinetics of this compound and its derivatives, their long-term safety profiles, and their precise roles in complex disease microenvironments, such as tumors.[3] A deeper understanding of the expanding repertoire of proteins modified by itaconate ("itaconylation") will undoubtedly reveal new biological functions and therapeutic targets.[5][6]

Conclusion

This compound stands at a critical nexus of metabolism and immunity. As the activated form of the highly induced metabolite itaconate, it functions as a key effector molecule in the host's defense against pathogens. Through the targeted inhibition of essential microbial enzymes and the sophisticated modulation of host inflammatory and antioxidant pathways, this compound orchestrates a complex response to infection and inflammation. The continued exploration of this fascinating molecule and its associated pathways holds immense potential for the development of next-generation therapeutics for a wide range of human diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The role of itaconate in host defense and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 6. Control of immune cell signaling by the immuno-metabolite itaconate - PMC [pmc.ncbi.nlm.nih.gov]